molecular formula C21H13FO4S B11419499 7-(4-Fluorophenyl)-2-oxo-1,3-benzoxathiol-5-yl 2-methylbenzoate

7-(4-Fluorophenyl)-2-oxo-1,3-benzoxathiol-5-yl 2-methylbenzoate

Cat. No.: B11419499
M. Wt: 380.4 g/mol
InChI Key: YEVFPWXTTLOYFW-UHFFFAOYSA-N
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Description

7-(4-FLUOROPHENYL)-2-OXO-2H-1,3-BENZOXATHIOL-5-YL 2-METHYLBENZOATE is a complex organic compound that belongs to the class of benzoxathiol derivatives. This compound is characterized by the presence of a fluorophenyl group, a benzoxathiol moiety, and a methylbenzoate ester. It is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(4-FLUOROPHENYL)-2-OXO-2H-1,3-BENZOXATHIOL-5-YL 2-METHYLBENZOATE typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Benzoxathiol Core: This can be achieved through the cyclization of appropriate thiol and phenol derivatives under acidic or basic conditions.

    Introduction of the Fluorophenyl Group: This step often involves a nucleophilic aromatic substitution reaction where a fluorophenyl halide reacts with the benzoxathiol core.

    Esterification: The final step involves the esterification of the intermediate compound with methylbenzoic acid under acidic conditions to form the desired ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

7-(4-FLUOROPHENYL)-2-OXO-2H-1,3-BENZOXATHIOL-5-YL 2-METHYLBENZOATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

7-(4-FLUOROPHENYL)-2-OXO-2H-1,3-BENZOXATHIOL-5-YL 2-METHYLBENZOATE has various applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and antiviral activities.

    Medicine: Explored for its potential as a therapeutic agent in treating bacterial infections and inflammatory diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 7-(4-FLUOROPHENYL)-2-OXO-2H-1,3-BENZOXATHIOL-5-YL 2-METHYLBENZOATE involves its interaction with specific molecular targets. The compound may inhibit bacterial enzymes or disrupt cell membrane integrity, leading to antimicrobial effects. In anti-inflammatory applications, it may inhibit the production of pro-inflammatory cytokines or block specific signaling pathways involved in inflammation.

Comparison with Similar Compounds

Similar Compounds

    Benzofuran Derivatives: Known for their antimicrobial and anti-inflammatory activities.

    Indole Derivatives: Exhibit a wide range of biological activities, including antiviral and anticancer properties.

    Pyrimidine Derivatives: Display anti-inflammatory and antimicrobial effects.

Uniqueness

7-(4-FLUOROPHENYL)-2-OXO-2H-1,3-BENZOXATHIOL-5-YL 2-METHYLBENZOATE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the fluorophenyl group enhances its stability and bioavailability, making it a promising candidate for further drug development.

Properties

Molecular Formula

C21H13FO4S

Molecular Weight

380.4 g/mol

IUPAC Name

[7-(4-fluorophenyl)-2-oxo-1,3-benzoxathiol-5-yl] 2-methylbenzoate

InChI

InChI=1S/C21H13FO4S/c1-12-4-2-3-5-16(12)20(23)25-15-10-17(13-6-8-14(22)9-7-13)19-18(11-15)27-21(24)26-19/h2-11H,1H3

InChI Key

YEVFPWXTTLOYFW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C(=O)OC2=CC(=C3C(=C2)SC(=O)O3)C4=CC=C(C=C4)F

Origin of Product

United States

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